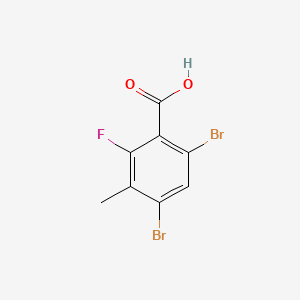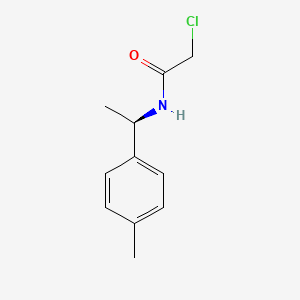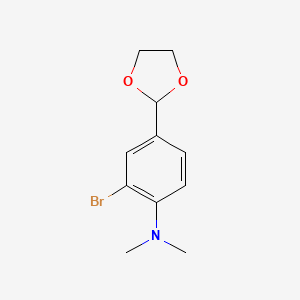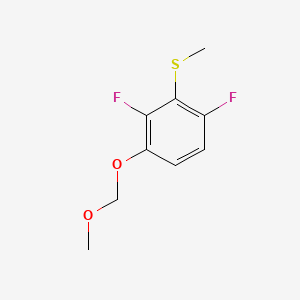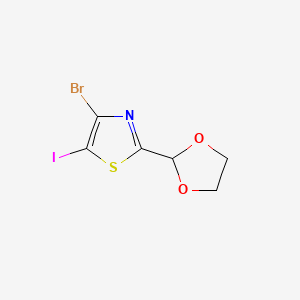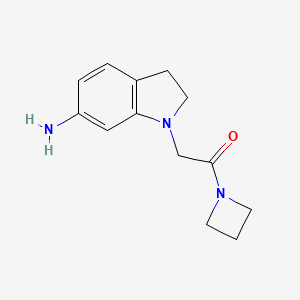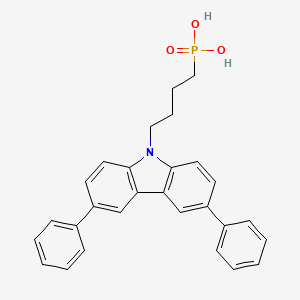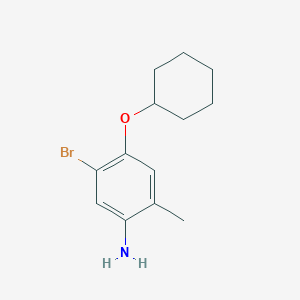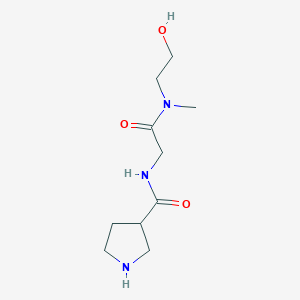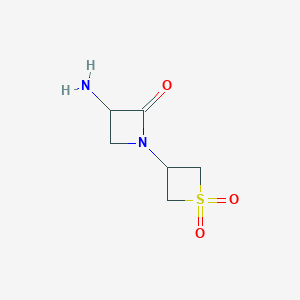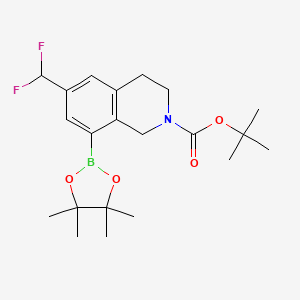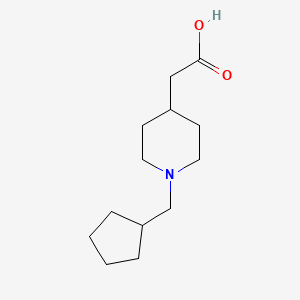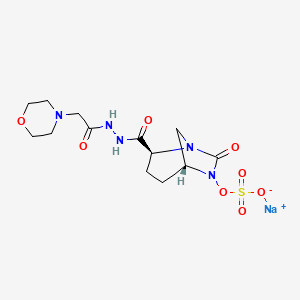
Antibacterial agent 51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 51 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by antibiotic-resistant strains. Its unique chemical structure and mode of action differentiate it from traditional antibiotics, offering a new avenue for therapeutic intervention.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 51 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antibacterial activity. The reaction conditions often require controlled temperatures ranging from 50°C to 150°C and the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s integrity and potency.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antibacterial activity.
Scientific Research Applications
Antibacterial Agent 51 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial physiology and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Mechanism of Action
Antibacterial Agent 51 is compared with other similar compounds such as:
Penicillin: Unlike penicillin, which primarily targets cell wall synthesis, this compound has a broader mechanism of action, affecting multiple bacterial pathways.
Tetracycline: While tetracycline inhibits protein synthesis, this compound also targets DNA gyrase, offering a multi-faceted approach to bacterial inhibition.
Ciprofloxacin: Both compounds inhibit DNA gyrase, but this compound’s additional mechanisms of action make it a more versatile antibacterial agent.
Comparison with Similar Compounds
- Penicillin
- Tetracycline
- Ciprofloxacin
- Vancomycin
- Erythromycin
Properties
Molecular Formula |
C13H20N5NaO8S |
|---|---|
Molecular Weight |
429.38 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1 |
InChI Key |
KXQHEEVCHVUIIC-UXQCFNEQSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


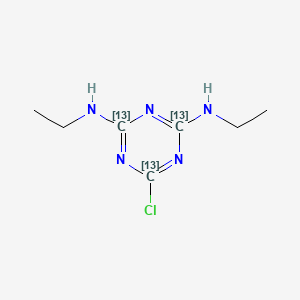
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
